molecular formula C15H12BrClF4N2O2 B563787 Fluazolate-d3 CAS No. 1189932-72-6

Fluazolate-d3

Cat. No.: B563787
CAS No.: 1189932-72-6
M. Wt: 446.639
InChI Key: FKLQIONHGSFYJY-HPRDVNIFSA-N
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Description

Fluazolate-d3 is a stable isotope-labeled compound with the molecular formula C15H9D3BrClF4N2O2 and a molecular weight of 446.64. It is a deuterated form of Fluazolate, which is a herbicide used for pre-emergence control of broad-leaved weeds and grasses. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including proteomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluazolate-d3 involves the incorporation of deuterium atoms into the Fluazolate molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium labeling .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet the standards required for research-grade materials .

Chemical Reactions Analysis

Types of Reactions

Fluazolate-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the deuterium label .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the chemical properties of the compound .

Scientific Research Applications

Fluazolate-d3 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Fluazolate-d3 is similar to that of Fluazolate. It acts as a herbicide by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This leads to the disruption of protein synthesis and ultimately the death of the target weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Fluazolate-d3 include:

    Fluazolate: The non-deuterated form used as a herbicide.

    Other Deuterated Herbicides: Compounds like deuterated glyphosate and deuterated atrazine used in similar research applications.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely. This makes it a valuable tool in various scientific fields .

Properties

IUPAC Name

propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQIONHGSFYJY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675898
Record name Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189932-72-6
Record name Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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